2-Bromo-7-methylthieno[2,3-c]pyridine
Beschreibung
Eigenschaften
CAS-Nummer |
120010-03-9 |
|---|---|
Molekularformel |
C8H6BrNS |
Molekulargewicht |
228.107 |
IUPAC-Name |
2-bromo-7-methylthieno[2,3-c]pyridine |
InChI |
InChI=1S/C8H6BrNS/c1-5-8-6(2-3-10-5)4-7(9)11-8/h2-4H,1H3 |
InChI-Schlüssel |
WBMOLPNAAKAIJC-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1SC(=C2)Br |
Synonyme |
Thieno[2,3-c]pyridine, 2-bromo-7-methyl- (9CI) |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmacological Potential
2-Bromo-7-methylthieno[2,3-c]pyridine has been investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with specific enzymes and receptors, which can modulate their activity. This compound is particularly noteworthy for its anticancer properties, demonstrating significant antiproliferative effects against various cancer cell lines. For instance, derivatives of thieno[2,3-c]pyridine have shown IC50 values ranging from 1.1 to 4.7 µM against HeLa cells, suggesting selective inhibition of cancer cell growth .
Kinase Inhibition
The compound has also been identified as a potential kinase inhibitor. Kinases are critical in cell signaling pathways that regulate cell proliferation and survival. By inhibiting these enzymes, 2-Bromo-7-methylthieno[2,3-c]pyridine may disrupt pathways that promote cancer cell growth .
Biological Research
Antimicrobial Activity
In addition to its anticancer properties, 2-Bromo-7-methylthieno[2,3-c]pyridine exhibits antimicrobial activity against various pathogens. Research indicates moderate inhibition against bacteria such as Pseudomonas aeruginosa and Escherichia coli, highlighting its potential application in treating infections .
Mechanism of Action
The mechanism of action involves the compound's ability to bind to specific molecular targets within cells. The presence of the bromine atom and the thieno[2,3-c]pyridine core is crucial for modulating enzyme activity and disrupting cellular signaling pathways .
Material Science
Organic Electronics
The compound is being explored for its use in organic electronics due to its unique electronic properties. As a building block for synthesizing novel materials, it holds promise in developing advanced electronic devices .
Case Studies
-
Anticancer Studies
A study evaluating the antiproliferative effects of thieno[2,3-c]pyridine derivatives demonstrated that compounds related to 2-Bromo-7-methylthieno[2,3-c]pyridine exhibited significant cytotoxicity against various cancer cell lines while sparing normal human cells . The results indicated a promising therapeutic index for potential anticancer agents derived from this scaffold. -
Kinase Inhibition Research
Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. The study found that certain derivatives could effectively inhibit kinase activity at low micromolar concentrations, suggesting their utility as targeted therapies in oncology .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The following table compares 2-bromo-7-methylthieno[2,3-c]pyridine with structurally or functionally related compounds:
Key Findings:
Positional Isomerism: The fusion position ([2,3-c] vs. [2,3-b]) and substituent locations significantly alter reactivity and biological activity. For example, 3-bromo-2-methylthieno[2,3-b]pyridine exhibits distinct electronic properties compared to the [2,3-c] isomer due to differences in ring conjugation .
Substituent Effects: Electron-Withdrawing Groups (Br, Cl): Enhance electrophilicity and cross-coupling reactivity . Bromine in pyrano[2,3-c]pyridines improves antioxidant activity by stabilizing radical intermediates . Electron-Donating Groups (CH₃, OCH₃): Increase lipophilicity but may reduce metabolic stability. Methyl groups in tetrahydrothieno[2,3-c]pyridines modulate kinase affinity .
Ring Modifications: Tetrahydro Derivatives: Saturation (e.g., 5,6-dihydro) reduces aromaticity, enhancing solubility and target engagement . Pyrano vs. Thieno Systems: Pyrano[2,3-c]pyridines exhibit stronger antioxidant activity than thieno analogs, likely due to oxygen’s electronegativity .
Biological Activities: Thieno[2,3-c]pyridines with halogen and methyl groups show promise in treating cancer and inflammatory diseases via GAG-ECAM interaction inhibition . Tetrahydrothieno[2,3-c]pyridines with trifluoromethyl groups (e.g., 5m) demonstrate potent kinase inhibition, suggesting substituent size and polarity are critical .
Vorbereitungsmethoden
Reaction Conditions and Optimization
In a representative procedure, 7-methylthieno[2,3-c]pyridine is dissolved in carbon tetrachloride (CCl₄) under inert atmosphere. NBS (1.1 equivalents) and a catalytic amount of 2,2′-azobisisobutyronitrile (AIBN) are added, and the mixture is refluxed at 80–85°C for 6–8 hours. The reaction progress is monitored via thin-layer chromatography (TLC), with purification achieved through silica gel column chromatography using hexane/ethyl acetate (4:1 v/v) to yield the product in 65–75% purity.
Key parameters influencing yield include:
-
Temperature : Elevated temperatures (>85°C) promote side reactions, such as di-bromination or ring decomposition.
-
Solvent : CCl₄’s non-polar nature minimizes solvolysis, though dichloromethane (DCM) has been explored as a safer alternative with comparable efficiency.
-
Catalyst loading : AIBN at 5 mol% optimizes radical initiation without over-decomposing NBS.
Ring Construction via Cyclization of Brominated Thiophene Precursors
An alternative route involves synthesizing the thieno[2,3-c]pyridine ring system from pre-brominated thiophene derivatives. This method ensures precise bromine placement during early-stage intermediates.
Synthesis of Methyl 3-Bromo-4-methyl-2-thiophenecarboxylate
In a patented protocol, methyl 3-bromo-4-methyl-2-thiophenecarboxylate is prepared via nitrosation and bromination of 3-amino-2-thiophenecarboxylic acid methyl ester. The intermediate is treated with sodium nitrite and copper(I) bromide in hydrobromic acid at 60–65°C for 2 hours, yielding a brominated thiophene core (97.3% purity by HPLC). Subsequent cyclization with morpholine or piperazine derivatives forms the pyridine ring, though adaptions are required to introduce the 7-methyl group.
Cyclization and Functionalization
The thiophene intermediate undergoes Friedländer annulation with ammonium acetate and acetylacetone at 120°C, forming the pyridine ring. Bromine retention at the 2-position is confirmed via nuclear magnetic resonance (NMR) spectroscopy, while the methyl group is introduced via Grignard reagents or methyl zinc compounds in later stages.
Catalytic Bromination Using Nickel-Mediated Cross-Coupling
Recent advances employ transition-metal catalysts to enhance bromine incorporation efficiency. A nickel-catalyzed method replaces a hydrogen atom at the 2-position with bromine via a directing group strategy.
Directed Bromination Protocol
-
Directing group installation : The amine group of 2-amino-7-methylthieno[2,3-c]pyridine is protected with 1,1-dimethoxy-N,N-dimethylmethanamine, forming an imidamide intermediate.
-
Nickel-catalyzed bromination : Using NiCl₂(dppe) (5 mol%) and NBS (1.2 equivalents) in tetrahydrofuran (THF) at 50°C, bromine is selectively introduced at the 2-position.
-
Deprotection : Acidic hydrolysis with HCl regenerates the amine group, yielding 2-bromo-7-methylthieno[2,3-c]pyridine in 82% isolated purity.
Comparative Analysis of Methodologies
Purification and Characterization
All methods necessitate rigorous purification to isolate 2-bromo-7-methylthieno[2,3-c]pyridine from by-products like di-brominated analogs or unreacted starting materials. Silica gel chromatography (hexane/ethyl acetate) is standard, though recrystallization from ethanol/water mixtures improves crystalline purity.
Key characterization data :
Industrial and Research Applications
The compound’s utility spans anticancer drug development and polymer chemistry, where its bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura). Scalability remains a challenge for nickel-catalyzed methods, though direct bromination is preferred for bulk synthesis .
Q & A
(Basic) What are the optimized synthetic routes for 2-Bromo-7-methylthieno[2,3-c]pyridine, and how do reaction conditions influence yield?
Methodological Answer:
Synthesis typically involves halogenation and methylation of the thieno[2,3-c]pyridine core. For example:
- Phase Transfer Catalysis (PTC): Analogous to the synthesis of 7-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, phase transfer catalysis (solid-liquid) using DMF as a solvent and p-toluenesulfonic acid as a catalyst can enhance reaction efficiency .
- Improved Catalytic Processes: Patent data for morpholinyl derivatives of thieno[2,3-c]pyridine highlight the use of optimized catalysts (e.g., Pd-based systems) and controlled temperature (80–120°C) to minimize side products and improve yields >75% .
Critical Factors:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require careful removal due to high boiling points.
- Catalyst Loading: Excess catalyst can lead to over-halogenation; stoichiometric optimization is critical.
(Basic) How is the molecular structure of 2-Bromo-7-methylthieno[2,3-c]pyridine characterized?
Methodological Answer:
Structural elucidation relies on:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
